N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, a methanesulfonyl group, and a trifluoromethyl-substituted benzamide moiety, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate can be treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Trifluoromethyl Benzamide Moiety: The final step involves coupling the methanesulfonylated tetrahydroquinoline with a trifluoromethyl-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-chlorobenzamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-methylbenzamide
Uniqueness
Compared to similar compounds, N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug development.
Properties
Molecular Formula |
C18H17F3N2O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-4-5-12-8-9-13(11-16(12)23)22-17(24)14-6-2-3-7-15(14)18(19,20)21/h2-3,6-9,11H,4-5,10H2,1H3,(H,22,24) |
InChI Key |
MXRJIIADQKDFQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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